molecular formula C12H16O2 B1466843 [4-(Cyclobutylmethoxy)phenyl]methanol CAS No. 1224719-91-8

[4-(Cyclobutylmethoxy)phenyl]methanol

Cat. No.: B1466843
CAS No.: 1224719-91-8
M. Wt: 192.25 g/mol
InChI Key: ZXOQUPGAKRLACX-UHFFFAOYSA-N
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Description

“[4-(Cyclobutylmethoxy)phenyl]methanol” is a chemical compound with the molecular formula C12H16O2 . It has a molecular weight of 178.23 . The IUPAC name for this compound is 4-(cyclobutylmethoxy)phenol .


Synthesis Analysis

The synthesis of phenols like “this compound” can be achieved through several laboratory methods . These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H14O2/c12-10-4-6-11(7-5-10)13-8-9-2-1-3-9/h4-7,9,12H,1-3,8H2 .


Physical and Chemical Properties Analysis

“this compound” should be stored at a temperature between 2-8°C .

Scientific Research Applications

Reaction Behavior and Catalysis

Studies have explored the reaction behavior of cyclopropylmethyl cations derived from cyclopropylmethanols, highlighting their transformation into various products depending on the substituents and reaction conditions, such as homoallylic ethers and selenochromene derivatives (Honda et al., 2009). Similarly, bis(4-alkoxyphenyl)methanol has been shown to undergo Lewis acid-catalyzed reactions with (diarylmethylene)- and (dialkylmethylene)cyclopropanes, leading to polysubstituted cyclopentenes and methylenecyclobutanes (Yao et al., 2009).

Surface Site Probing

The adsorption and desorption of methanol on ceria nanocrystals with well-defined surface planes have been utilized to probe the nature of surface sites, revealing insights into the distribution of methoxy species and their influence by the coordination status of surface cations and defect sites (Wu et al., 2012).

Synthesis Techniques

Palladium-catalyzed synthesis methods have been developed for creating 2E-[(methoxycarbonyl)methylene]tetrahydrofurans via oxidative cyclization–methoxycarbonylation of 4-yn-1-ols, demonstrating the versatility of methanol in organic synthesis (Gabriele et al., 2000). The synthesis of α-hydroxy esters has also been achieved through bidentate chelation-controlled alkylation of glycolate enolate, showcasing advanced asymmetric synthesis techniques (Jung et al., 2000).

Photogeneration and Reactivity

The photogeneration and reactivity of aromatic halides have been investigated, leading to the discovery of novel pathways for aryl cations, including 4-hydroxy(methoxy)phenyl cation, and their addition to pi nucleophiles, demonstrating innovative approaches to aromatic substitution (Protti et al., 2004).

Properties

IUPAC Name

[4-(cyclobutylmethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c13-8-10-4-6-12(7-5-10)14-9-11-2-1-3-11/h4-7,11,13H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOQUPGAKRLACX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-(hydroxymethyl)phenol (3.20 g, 25.8 mmol), potassium carbonate (7.12 g, 51.6 mmol) and (bromomethyl)cyclobutane (3.75 mL, 33.6 mmol) in ethanol (50 mL) was stirred at 70° C. overnight. Water was added thereto, ethanol was evaporated under reduced pressure, and the mixture was extracted twice with ethyl acetate. The combined organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the obtained residue was purified by silica gel chromatography (hexane:ethyl acetate=19:1 to 13:7), and then purified by basic silica gel chromatography (hexane:ethyl acetate=19:1 to 13:7), and the solvent was evaporated to give the title compound (1.17 g, yield 23%) as an oil.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
7.12 g
Type
reactant
Reaction Step One
Quantity
3.75 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
23%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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